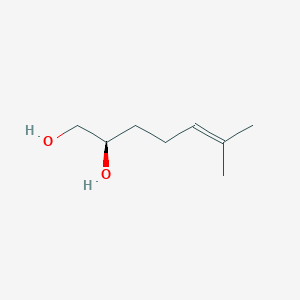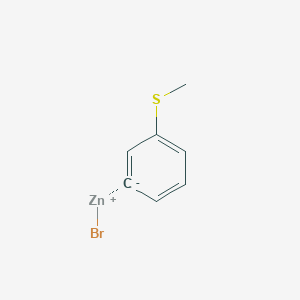
3-(Methylthio)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylthio)phenylZinc bromide is an organozinc compound with the molecular formula C7H7BrSZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the synthesis of various organic molecules.
Métodos De Preparación
3-(Methylthio)phenylZinc bromide can be synthesized through several methods. One common synthetic route involves the reaction of 3-(Methylthio)phenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The resulting this compound is usually obtained as a solution in THF .
Análisis De Reacciones Químicas
3-(Methylthio)phenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF. The major products formed from these reactions are typically biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
3-(Methylthio)phenylZinc bromide has several scientific research applications:
Organic Synthesis: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals through cross-coupling reactions.
Material Science: It is employed in the preparation of conducting polymers and other advanced materials.
Medicinal Chemistry: It is used in the synthesis of biologically active compounds and drug intermediates.
Catalysis: It serves as a reagent in catalytic processes to form carbon-carbon bonds efficiently.
Mecanismo De Acción
The mechanism of action of 3-(Methylthio)phenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the phenyl group is transferred from zinc to palladium. This is followed by the reductive elimination step, where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated . The molecular targets and pathways involved are primarily related to the palladium-catalyzed cross-coupling cycle.
Comparación Con Compuestos Similares
3-(Methylthio)phenylZinc bromide can be compared with other similar organozinc compounds such as 4-(Methylthio)phenylZinc bromide. While both compounds are used in cross-coupling reactions, this compound may offer different reactivity and selectivity due to the position of the methylthio group on the phenyl ring . Other similar compounds include phenylZinc bromide and various substituted phenylZinc bromides, each offering unique properties and applications in organic synthesis.
Propiedades
Fórmula molecular |
C7H7BrSZn |
|---|---|
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
bromozinc(1+);methylsulfanylbenzene |
InChI |
InChI=1S/C7H7S.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
IWSHOPIOUSPXCB-UHFFFAOYSA-M |
SMILES canónico |
CSC1=CC=C[C-]=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



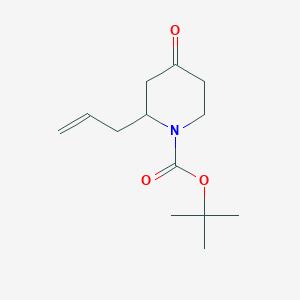
![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
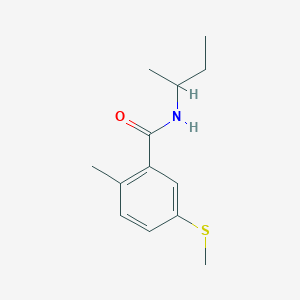
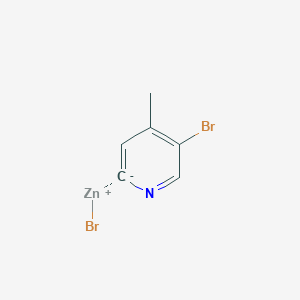
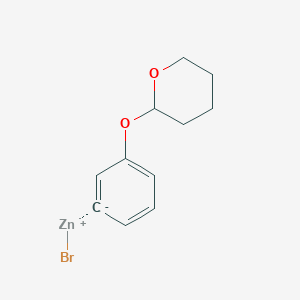
![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)

![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
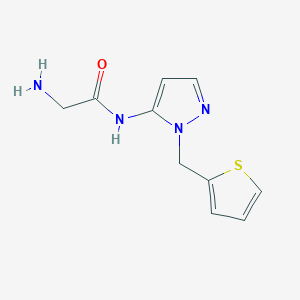
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
